molecular formula C21H22N4O2 B2776561 N-(naphthalen-1-ylmethyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide CAS No. 950648-09-6

N-(naphthalen-1-ylmethyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

Cat. No.: B2776561
CAS No.: 950648-09-6
M. Wt: 362.433
InChI Key: JGCLHMCMVXCFEV-UHFFFAOYSA-N
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Description

N-(Naphthalen-1-ylmethyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide (CAS 950648-09-6) is a synthetic organic compound with the molecular formula C 21 H 22 N 4 O 2 and a molecular weight of 362.42 g/mol . This piperidine-carboxamide derivative is offered as a high-purity reagent for research purposes. Structurally related piperidine and piperazine carboxamide compounds have been investigated in various pharmacological contexts. Published patents and literature indicate that similar compounds are studied as modulators of fatty acid amide hydrolase (FAAH) . FAAH is a key enzyme in the endocannabinoid system, and its inhibitors are explored for potential therapeutic applications in areas such as anxiety, pain, and inflammatory disorders . Furthermore, compounds featuring a naphthalene moiety linked to a carboxamide group have demonstrated significant biological activity in other research areas. For instance, the fungicide N-(naphthalen-1-yl) phenazine-1-carboxamide (NNPCN) has been shown to effectively inhibit the fungal pathogen Rhizoctonia solani by disrupting cell wall integrity, damaging cell membranes, and affecting metabolic enzymes . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)-4-pyrazin-2-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c26-21(24-14-17-6-3-5-16-4-1-2-7-19(16)17)25-12-8-18(9-13-25)27-20-15-22-10-11-23-20/h1-7,10-11,15,18H,8-9,12-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCLHMCMVXCFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-ylmethyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Attachment of the naphthalen-1-ylmethyl group: This step involves the alkylation of the piperidine ring with a naphthalen-1-ylmethyl halide under basic conditions.

    Introduction of the pyrazin-2-yloxy group: This can be achieved through nucleophilic substitution reactions where the piperidine derivative reacts with a pyrazin-2-yloxy halide.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with a suitable carboxylating agent to form the carboxamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-ylmethyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to piperidine derivatives. N-(naphthalen-1-ylmethyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide may exhibit similar properties due to its structural characteristics. Research indicates that piperidine derivatives can inhibit viral replication, particularly against viruses like HIV and influenza . The incorporation of a pyrazine moiety may enhance the compound's interaction with viral enzymes, potentially leading to effective antiviral agents.

2. Central Nervous System Disorders

Compounds with piperidine structures have been investigated for their potential in treating central nervous system disorders such as Alzheimer’s disease and schizophrenia. They often act as inhibitors of key enzymes involved in neurotransmitter metabolism . this compound could be explored for similar neuroprotective effects, particularly through its ability to modulate cholinergic activity.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and safety profile. SAR studies have shown that modifications in the piperidine ring and substituents can significantly alter the biological activity of related compounds .

Key Findings from SAR Studies:

  • Substituent Effects: The presence of specific substituents on the naphthalene and pyrazine rings can enhance binding affinity to target receptors.
  • Lipophilicity: Adjustments to improve lipophilicity may lead to better bioavailability and pharmacokinetic properties.

Case Studies

Several case studies have been conducted on similar piperidine derivatives that provide insights into the potential applications of this compound:

StudyCompoundFindings
Malawska & Gobec (2023)Piperidine DerivativesIdentified multi-targeted approaches for Alzheimer’s treatment using piperidine-based compounds that showed both antiaggregatory and antioxidant effects .
Chen & Schneller (2024)Pyrazole DerivativesDeveloped antiviral agents showing effectiveness against various viruses, indicating potential pathways for similar piperidine derivatives .
Recent SAR Study (2023)MenA InhibitorsExplored modifications in piperidine structures leading to enhanced potency against bacterial infections, suggesting a framework for optimizing this compound .

Mechanism of Action

The mechanism of action of N-(naphthalen-1-ylmethyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Key Observations :

  • The target compound shares a naphthalene-derived substituent with Compounds 17 and 11, but its pyrazin-2-yloxy group distinguishes it from analogs with pyridinyl or benzimidazolone moieties.
  • Synthetic yields vary significantly: Compound 17 (78%) and benzimidazolone derivatives (63–90%) suggest efficient routes, whereas Compound 11 (14%) highlights challenges in reductive amination or purification .

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups : The pyrazin-2-yloxy group introduces electronegative oxygen and nitrogen atoms, which may improve hydrogen-bonding interactions compared to purely aromatic substituents (e.g., methoxypyridinyl in Compound 11) .

Patent and Therapeutic Relevance

  • Patent Compounds : EP 1 808 168 B1 describes piperidine-1-carboxylic acid esters with pyridinyl-oxadiazole groups. Unlike these esters, the target compound’s carboxamide group may confer greater metabolic stability .
  • Enzyme Inhibition : MK0974 (), a piperidine-carboxamide with imidazopyridine, demonstrates the scaffold’s utility in targeting enzymes (e.g., calcitonin gene-related peptide receptors). The target compound’s pyrazine moiety could similarly modulate enzyme activity .

Biological Activity

N-(naphthalen-1-ylmethyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of piperidine derivatives, which are known for their diverse biological activities. The structural formula can be represented as:

C18H20N4O\text{C}_{18}\text{H}_{20}\text{N}_{4}\text{O}

This indicates the presence of a naphthalene moiety, a pyrazine ring, and a piperidine structure, contributing to its unique pharmacological profile.

Research indicates that this compound may exert its effects through multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and cellular signaling.
  • Receptor Modulation : The piperidine structure suggests possible interactions with neurotransmitter receptors, influencing central nervous system activity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of piperidine derivatives. For instance, compounds similar to this compound have demonstrated significant activity against viral targets. A study indicated that certain pyrazine-based compounds inhibited the activity of viral RNA polymerases, showcasing an IC50 value as low as 0.35 μM against Hepatitis C virus (HCV) .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial effects. Research on related piperidine derivatives found significant activity against resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 μg/mL . This highlights the compound's potential in combating antibiotic-resistant infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives:

  • Antiviral Activity : A comprehensive overview of N-Heterocycles indicated that derivatives with similar structures showed improved biological activity against various viral strains, including HCV and HIV .
  • Antimicrobial Efficacy : In vitro studies demonstrated that certain piperidine derivatives exhibited selective toxicity towards M. tuberculosis, with MIC values indicating effectiveness against resistant strains .
  • Neuropharmacological Effects : Other research has explored the modulation of serotonin metabolism by piperidine compounds, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeCompoundIC50/MIC ValueReference
AntiviralPyrazine Derivative0.35 μM
AntimicrobialPiperidine Derivative0.5 - 4 μg/mL
NeuropharmacologicalPiperidine AnalogsVaries

Q & A

Q. What synthetic strategies are recommended for constructing the naphthalene-piperidine-pyrazine scaffold?

The compound can be synthesized via sequential coupling reactions. First, introduce the pyrazin-2-yloxy group to the piperidine ring through nucleophilic aromatic substitution (e.g., using a halogenated pyrazine derivative under basic conditions). Next, couple the naphthalen-1-ylmethylamine to the piperidine-carboxamide via an amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) . For intermediates, consider adapting methods from structurally analogous morpholine derivatives, such as using tert-butyloxycarbonyl (Boc) protection for amine groups to prevent side reactions .

Q. Which spectroscopic and chromatographic methods are critical for structural validation?

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the pyrazine-oxy group and naphthalene substitution patterns. For example, pyrazine protons typically resonate at δ 8.5–9.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight with EI or ESI-HRMS, ensuring mass accuracy <5 ppm .
  • HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How should researchers design preliminary biological activity assays for this compound?

Prioritize kinase inhibition assays (e.g., Met kinase superfamily) due to structural similarities to known inhibitors like BMS-777606. Use fluorescence-based ATP competition assays at concentrations ranging from 1 nM to 10 μM. Include positive controls (e.g., staurosporine) and validate results in cell viability assays (e.g., GTL-16 gastric carcinoma lines) .

Advanced Research Questions

Q. How can coupling reaction yields between naphthalenemethylamine and pyrazine-oxygenated piperidine intermediates be optimized?

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DCM) to enhance reactant solubility and reduce steric hindrance .
  • Catalyst Systems: Employ Pd-based catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura couplings when introducing aromatic groups, or use DMAP to accelerate amide bond formation .
  • Temperature Control: Maintain reactions at 0–25°C to minimize decomposition of thermally labile intermediates .

Q. What strategies resolve contradictions in biological activity data across assay platforms?

  • Assay Standardization: Replicate experiments in both cell-free (e.g., enzyme inhibition) and cell-based (e.g., proliferation) systems. For example, discrepancies in IC50_{50} values may arise from differences in membrane permeability .
  • Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may influence activity in vivo vs. in vitro .

Q. How can structure-activity relationships (SAR) guide further modifications of this compound?

  • Pyrazine Substitution: Replace the pyrazine-oxy group with pyrimidine or thiophene derivatives to assess impact on target binding (e.g., via molecular docking with AutoDock Vina) .
  • Naphthalene Modifications: Introduce electron-withdrawing groups (e.g., -CF3_3) to the naphthalene ring to enhance hydrophobic interactions with kinase domains .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET Prediction: Use SwissADME or ADMETlab 2.0 to estimate bioavailability, blood-brain barrier penetration, and CYP450 inhibition. Key parameters include LogP (optimal range: 2–5) and topological polar surface area (<140 Å2^2) .
  • Solubility Enhancement: Apply COSMO-RS simulations to identify co-solvents (e.g., PEG-400) for in vivo formulations .

Methodological Notes

  • Crystallographic Analysis: For unresolved stereochemistry, perform single-crystal X-ray diffraction using SHELXL (monochromatic Mo-Kα radiation, λ = 0.71073 Å). Refine structures with Olex2 or similar software .
  • Data Reproducibility: Archive raw spectral data in repositories like Zenodo and report RR-values for crystallographic models (<0.05 for high-resolution structures) .

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